1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone
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Overview
Description
1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone is a heterocyclic compound that contains both quinoline and quinolinone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One possible route could involve the condensation of an appropriate quinoline derivative with an ethyl-substituted quinolinone under acidic or basic conditions. The reaction conditions would need to be optimized to ensure high yield and purity of the product.
Industrial Production Methods
For industrial production, the synthesis would need to be scaled up, which may involve continuous flow chemistry techniques or the use of large-scale reactors. The choice of solvents, catalysts, and purification methods would be crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline or quinolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Quinolinone: Contains a carbonyl group, making it more reactive in certain conditions.
Ethylquinoline: Similar ethyl substitution but lacks the quinolinone moiety.
Uniqueness
1-Ethyl-3-(2-quinolyl)-2(1H)-quinolinone is unique due to the combination of quinoline and quinolinone structures, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C20H16N2O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-ethyl-3-quinolin-2-ylquinolin-2-one |
InChI |
InChI=1S/C20H16N2O/c1-2-22-19-10-6-4-8-15(19)13-16(20(22)23)18-12-11-14-7-3-5-9-17(14)21-18/h3-13H,2H2,1H3 |
InChI Key |
LBSLHNOAGMURQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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